molecular formula C21H23NO3S B387935 2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE

2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE

Cat. No.: B387935
M. Wt: 369.5g/mol
InChI Key: NTUZCAZHIIOVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate is a chemical compound with the molecular formula C21H23NO3S and a molecular weight of 369.47722 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves several steps. One common method includes the reaction of 2-methoxy-5-(piperidine-1-carbothioyl)phenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Chemical Reactions Analysis

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the methoxy group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H23NO3S/c1-15-6-8-16(9-7-15)21(23)25-19-14-17(10-11-18(19)24-2)20(26)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3

InChI Key

NTUZCAZHIIOVTA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC

Origin of Product

United States

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